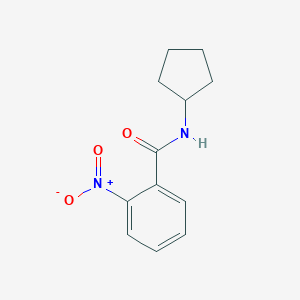

N-cyclopentyl-2-nitrobenzamide

Description

N-cyclopentyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 2-position of the benzene ring and a cyclopentyl substituent on the amide nitrogen. The molecular formula is C₁₂H₁₄N₂O₃, with a calculated molecular weight of 234.25 g/mol. The cyclopentyl group introduces steric bulk, which may affect solubility, conformational flexibility, and binding specificity in pharmacological contexts.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25g/mol |

IUPAC Name |

N-cyclopentyl-2-nitrobenzamide |

InChI |

InChI=1S/C12H14N2O3/c15-12(13-9-5-1-2-6-9)10-7-3-4-8-11(10)14(16)17/h3-4,7-9H,1-2,5-6H2,(H,13,15) |

InChI Key |

ZXDSCJWKPHJDKF-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-cyclopentyl-2-nitrobenzamide and related benzamide derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Substituent Effects on Reactivity and Solubility: The nitro group in this compound contrasts with the amino group in 5-amino-2-chloro-N-cyclopentylbenzamide (). The hydroxyl group in 2-Hydroxy-5-nitro-N-phenylbenzamide () enhances solubility via hydrogen bonding, whereas the cyclopentyl group in the main compound may reduce aqueous solubility due to hydrophobicity .

Steric and Electronic Influences :

- The cyclopentyl group imposes greater steric hindrance than the phenyl or pyridinyl substituents in analogues (e.g., ). This could limit interactions with enzymes or receptors requiring planar binding sites .

- The bromine atom in N-(2-nitrophenyl)-4-bromo-benzamide () increases molecular weight and lipophilicity, which might improve membrane permeability but reduce metabolic stability .

Biological and Synthetic Applications :

- Pyridinyl derivatives like n-(2-Chloropyridin-3-yl)-2-nitrobenzamide () are often explored in drug design due to their ability to engage in hydrogen bonding and aromatic stacking .

- 2-Hydroxy-5-nitro-N-phenylbenzamide () serves as a precursor to benzoxazepines, highlighting the role of nitrobenzamides in heterocyclic synthesis .

Notes

- Data Limitations : Solubility and bioactivity data for this compound are inferred from structural analogs. Experimental validation is required for precise comparisons.

- Structural Variability : Substituent positions (e.g., nitro at 2- vs. 5-position) significantly alter electronic profiles and intermolecular interactions, as seen in crystallographic studies .

- Pharmacological Potential: While nitro groups are associated with antimicrobial or antiparasitic activity, the cyclopentyl moiety’s impact on toxicity and pharmacokinetics remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.